Benzocaine hydrochloride is synthesized from para-aminobenzoic acid through esterification with ethanol, followed by conversion to its hydrochloride salt. It can be derived from natural sources, but the synthetic pathway is more common in pharmaceutical applications.
Benzocaine hydrochloride falls under the category of local anesthetics. It is classified as an ester-type anesthetic due to its chemical structure, which includes an ester functional group.
The synthesis of benzocaine hydrochloride typically involves the following steps:
Recent studies have explored greener synthesis methods using natural deep eutectic solvents (NADES) to minimize environmental impact. These methods utilize catalysts like urea choline chloride to enhance reaction efficiency while maintaining high selectivity and yield .
Benzocaine hydrochloride has a molecular formula of CₙH₁₅ClN₂O₂ and a molar mass of approximately 165.68 g/mol. Its structural representation includes:
The compound exhibits polymorphism, with different crystalline forms affecting its solubility and stability. The most common forms are characterized by their unique diffraction patterns in X-ray crystallography .
Benzocaine hydrochloride can undergo several chemical reactions:
The transacetylation process has been studied for its implications in forensic chemistry, particularly in identifying benzocaine in illicit drug samples .
Benzocaine hydrochloride acts by blocking sodium channels on neuronal membranes, thereby inhibiting the propagation of action potentials. This results in a temporary loss of sensation in the area where it is applied.
Its mechanism involves a reversible binding to sodium channels, which reduces their permeability to sodium ions, effectively preventing nerve impulse transmission .
Benzocaine hydrochloride is widely utilized in:
Benzocaine hydrochloride (C₉H₁₁NO₂·HCl, MW 201.65 g/mol) is the crystalline salt form of benzocaine (ethyl 4-aminobenzoate), formed via protonation of the amine group with hydrochloric acid. It adopts a monoclinic P2₁/c crystal structure (Form I) or orthorhombic P2₁2₁2₁ (Form II), depending on processing conditions. Key differences include:
Physicochemical Properties:
Table 1: Physicochemical Properties of Benzocaine Hydrochloride
Property | Value | Method |
---|---|---|
Molecular Formula | C₉H₁₁NO₂·HCl | X-ray crystallography |
Molecular Weight | 201.65 g/mol | MS |
Water Solubility | 0.4 g/L (25°C) | Chromatography |
pKa | 2.6 | Potentiometry |
Melting Point | 291–292°C | DSC |
Log P (Partition Coefficient) | 1.87 (octanol/water) | Shake-flask method |
Laboratory Synthesis:
C₇H₇NO₂ + C₂H₅OH → C₉H₁₁NO₂ + H₂O (Followed by HCl addition)
Industrial Routes:1. Toluene Pathway:- Nitration → p-Nitrotoluene- Oxidation (O₂/cobalt catalyst) → p-Nitrobenzoic acid- Esterification (ethanol/H₂SO₄) → Ethyl p-nitrobenzoate- Catalytic hydrogenation (Pd/C) → Benzocaine [8].2. p-Xylene Pathway:- Selective oxidation → p-Toluic acid- Esterification → Methyl p-toluate- Oxidation → Monomethyl terephthalate- Ammonolysis → Terephthalamide- Hoffmann rearrangement → 4-Aminobenzoic acid- Esterification → Benzocaine [8].
Table 2: Industrial Production Methods Comparison
Method | Starting Material | Key Steps | Yield |
---|---|---|---|
Toluene Nitration | Toluene | Nitration → Oxidation → Esterification → Reduction | 78–85% |
p-Xylene Oxidation | p-Xylene | Oxidation → Esterification → Ammonolysis → Hoffmann Rearrangement | 65–70% |
Benzocaine hydrochloride shares structural motifs with ester-type anesthetics but exhibits distinct properties:
Higher pKa (8.8) delays onset compared to benzocaine (pKa 2.6) [6] [9].
Tetracaine (2-(Dimethylamino)ethyl 4-(butylamino)benzoate):
Structural Influence on Properties:
Chemical Degradation:
Polymorphic Stability:
Environmental Influence:
Table 3: Degradation Products and Conditions
Degradation Pathway | Primary Product | Detection Method | Conditions Favoring Degradation |
---|---|---|---|
Hydrolysis | 4-Aminobenzoic acid (PABA) | LC-MS (m/z 138) | pH > 8, high humidity |
Oxidation | N-Formylbenzocaine | LC-IT-TOF (m/z 194) | Peroxide-containing excipients |
Maillard Reaction | Schiff base polymers | Visual (browning), PXRD | Reducing sugars, T > 40°C |
Stabilization Strategies:
List of Compounds:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1